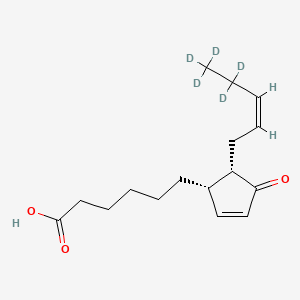![molecular formula C11H14N4O3 B10766757 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B10766757.png)
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine is a nucleoside analog that has garnered significant interest in the fields of chemistry and biology This compound is structurally characterized by the presence of a deoxyribose sugar moiety linked to an imidazo[4,5-c]pyridine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Base: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-c]pyridine ring system.
Glycosylation: The imidazo[4,5-c]pyridine base is then glycosylated with a protected deoxyribose sugar. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups from the sugar moiety to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazo[4,5-c]pyridine base.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the imidazo[4,5-c]pyridine base.
Wissenschaftliche Forschungsanwendungen
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into DNA strands to study DNA synthesis and repair mechanisms.
Industry: Utilized in the development of diagnostic tools and assays for genetic research.
Wirkmechanismus
The mechanism of action of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine involves its incorporation into DNA strands during replication. This incorporation can lead to the disruption of normal DNA synthesis and repair processes, making it a valuable tool for studying these mechanisms. The compound targets DNA polymerases and other enzymes involved in DNA metabolism, thereby affecting the overall genetic stability of cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrrole-2,4-dicarbothioamide
- 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone
Uniqueness
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific imidazo[4,5-c]pyridine base, which imparts distinct chemical and biological properties. Compared to other nucleoside analogs, it offers unique opportunities for studying DNA interactions and developing therapeutic agents.
Eigenschaften
Molekularformel |
C11H14N4O3 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(2R,3S)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9?/m0/s1 |
InChI-Schlüssel |
KMQPIRJQPAVGJL-ZQTLJVIJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2C=CN=C3N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766675.png)

![6-(10,13-Dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid](/img/structure/B10766687.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766692.png)
![5-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766700.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766703.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766709.png)


![(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766739.png)
![(6R,10R,13S,17S)-6-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate](/img/structure/B10766741.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B10766743.png)


